molecular formula C7H4BrClO2 B15202912 6-Bromo-3-chloro-2-hydroxybenzaldehyde

6-Bromo-3-chloro-2-hydroxybenzaldehyde

Cat. No.: B15202912
M. Wt: 235.46 g/mol
InChI Key: CUYYOKQDOFJPLK-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-3-chloro-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-hydroxybenzaldehyde. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-chloro-2-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct properties compared to compounds with only one type of halogen substituent .

Properties

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

IUPAC Name

6-bromo-3-chloro-2-hydroxybenzaldehyde

InChI

InChI=1S/C7H4BrClO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H

InChI Key

CUYYOKQDOFJPLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)C=O)Br

Origin of Product

United States

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